
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside
Overview
Description
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is a fluorogenic substrate of palmitoyl-protein thioesterase, also known as CLN1. This lysosomal hydrolase removes long-chain fatty acyl groups from modified cysteine residues in proteins. The compound is cleaved by palmitoyl-protein thioesterase to release the fluorescent moiety 4-methylumbelliferyl .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside, also known as Mu-6S-Palm-β-Glc, is palmitoyl-protein thioesterase (PPT) . PPT is a lysosomal hydrolase that removes long-chain fatty acyl groups from modified cysteine residues in proteins .
Mode of Action
Mu-6S-Palm-β-Glc acts as a fluorogenic substrate for PPT . It is cleaved by PPT to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .
Biochemical Pathways
The biochemical pathway primarily affected by Mu-6S-Palm-β-Glc involves the depalmitoylation of proteins. Depalmitoylation is the process of removing palmitate, a 16-carbon saturated fatty acid, from proteins. This process is crucial for the regulation of protein localization, stability, and function .
Result of Action
The cleavage of Mu-6S-Palm-β-Glc by PPT results in the release of 4-MU, a fluorescent compound. This fluorescence can be measured and used to determine the activity of PPT . Deficiency in PPT activity is commonly associated with a neurodegenerative disorder known as infantile neuronal ceroid lipofuscinosis .
Action Environment
The action of Mu-6S-Palm-β-Glc is influenced by the pH of its environment. The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . This suggests that the efficacy of Mu-6S-Palm-β-Glc as a fluorogenic substrate may vary depending on the pH of its environment.
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is cleaved by PPT to release the fluorescent moiety 4-methylumbelliferyl (4-MU) . This interaction with PPT makes it a valuable tool in the study of biochemical reactions involving this enzyme.
Cellular Effects
The compound has been used in cell culture studies to investigate the effects of drugs on cell metabolism, DNA and RNA synthesis, protein synthesis, and enzyme activity
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPT. As a substrate for PPT, it is cleaved to release 4-MU, a process that can be monitored due to the fluorescent properties of 4-MU .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside involves the reaction of 4-methylumbelliferyl with 6-thio-palmitate and beta-D-glucopyranoside under specific conditions. The compound is typically synthesized in a crystalline solid form with a purity of ≥95% .
Industrial Production Methods: Industrial production methods for this compound involve the use of solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) for solubility. The compound is soluble in DMF and DMSO at concentrations of 30 mg/mL .
Chemical Reactions Analysis
Types of Reactions: 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside undergoes hydrolysis when cleaved by palmitoyl-protein thioesterase. This reaction releases the fluorescent moiety 4-methylumbelliferyl .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include palmitoyl-protein thioesterase and appropriate buffers to maintain the pH levels required for the enzymatic activity .
Major Products Formed: The major product formed from the hydrolysis of this compound is 4-methylumbelliferyl, which exhibits fluorescence .
Scientific Research Applications
Introduction to 4-Methylumbelliferyl 6-Thio-Palmitate-β-D-Glucopyranoside
4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside is a specialized fluorogenic substrate primarily used in biochemical assays, particularly for studying palmitoyl-protein thioesterase activity. This compound has garnered attention for its applications in various fields, including clinical diagnostics and enzyme activity assays.
Biochemical Assays
4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside serves as a fluorogenic substrate in assays for palmitoyl-protein thioesterase (PPT) activity. This enzyme is crucial for the hydrolysis of thioester bonds in palmitoylated proteins, which are significant in cellular signaling and membrane dynamics. The fluorescence emitted upon substrate cleavage allows for sensitive detection of enzyme activity, making it valuable in research and diagnostic laboratories .
Clinical Diagnostics
This compound has been utilized in the diagnosis of infantile neuronal ceroid lipofuscinosis (INCL), a genetic disorder characterized by the accumulation of lipopigments in the body's tissues. The ability to measure PPT activity using this substrate aids in identifying patients with INCL, providing a critical tool for early diagnosis and potential therapeutic monitoring .
Research on Lipid Metabolism
Studies have employed 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside to investigate lipid metabolism pathways, particularly those involving palmitoylation—a post-translational modification that affects protein localization and function. By measuring the enzymatic activity related to palmitoylation, researchers can gain insights into various metabolic disorders and cellular processes .
Enzyme Kinetics Studies
The compound is also used in enzyme kinetics studies to understand the reaction mechanisms and kinetics of palmitoyl-protein thioesterase. By varying substrate concentrations and measuring the resultant fluorescence, researchers can determine kinetic parameters such as and , which are essential for characterizing enzyme behavior under different conditions .
Case Study 1: Diagnosis of INCL
A study demonstrated the application of 4-Methylumbelliferyl 6-thio-palmitate-β-D-glucopyranoside in diagnosing INCL through enzyme activity assays. Patients with confirmed diagnoses exhibited significantly reduced PPT activity compared to healthy controls, highlighting the substrate's utility in clinical settings .
Case Study 2: Lipid Metabolism Research
In research focusing on lipid metabolism, scientists utilized this fluorogenic substrate to assess the impact of various inhibitors on PPT activity. Results indicated that specific inhibitors could effectively reduce enzymatic activity, providing insights into potential therapeutic targets for metabolic disorders linked to palmitoylation .
Comparison with Similar Compounds
Similar Compounds:
- 4-Methylumbelliferyl 2-sulfamino-2-deoxy-alpha-D-glucopyranoside
- 4-Methylumbelliferyl beta-D-glucopyranoside
Uniqueness: 4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside is unique due to its specific use as a substrate for palmitoyl-protein thioesterase, which is crucial for diagnosing and studying infantile neuronal ceroid lipofuscinosis . Its fluorescence properties and the ability to release 4-methylumbelliferyl upon enzymatic cleavage make it distinct from other similar compounds .
Biological Activity
4-Methylumbelliferyl 6-thio-palmitate-beta-D-glucopyranoside (Mu-6S-Palm-β-Glc) is a fluorogenic substrate primarily utilized in biochemical research, particularly in studies involving palmitoyl-protein thioesterase (PPT), an enzyme crucial for the depalmitoylation of proteins. This compound's unique properties make it an essential tool for understanding various biological processes, especially those related to neuronal health and lysosomal function.
Mu-6S-Palm-β-Glc is characterized by its ability to release the fluorescent moiety 4-methylumbelliferone (4-MU) upon enzymatic cleavage by PPT. This reaction is vital for monitoring enzyme activity in various assays. The mechanism involves the hydrolysis of the thioester bond, which releases palmitate and 4-MU, allowing researchers to quantify PPT activity through fluorescence measurements.
Key Reactions
- Hydrolysis Reaction :
Biological Activity and Applications
The biological activity of Mu-6S-Palm-β-Glc extends to several areas, including:
- Neuronal Health : Research indicates that PPT plays a significant role in maintaining synaptic function and neuronal integrity. In studies involving PPT knockout models, disruptions in synaptic vesicle dynamics and increased neuronal degeneration were observed, highlighting the importance of palmitoylation and depalmitoylation processes in neuronal health .
- Lysosomal Function : The compound has been used to assess lysosomal enzyme activity, particularly in conditions like neuronal ceroid lipofuscinosis (NCL), where PPT deficiency leads to severe neurological symptoms. The ability to track enzyme activity via fluorescence provides insights into disease mechanisms and potential therapeutic targets .
- Drug Development : Mu-6S-Palm-β-Glc is also explored in drug efficacy studies, particularly in evaluating compounds that modulate PPT activity or influence palmitoylation states of proteins involved in various diseases, including cancer .
Study on Neuronal Ceroid Lipofuscinosis
In a study investigating the effects of PPT1 on neuronal health, researchers utilized Mu-6S-Palm-β-Glc as a substrate to measure enzyme activity. They found that the cleavage of this substrate was significantly reduced in PPT1 knockout mice, correlating with increased levels of palmitoylated proteins and subsequent neurodegeneration. This study underscores the critical role of PPT in maintaining neuronal function and how its impairment can lead to severe pathologies .
Antitumor Activity Assessment
Another investigation assessed the combined effects of trametinib (a MEK inhibitor) and Mu-6S-Palm-β-Glc on malignant pleural mesothelioma cells. The study demonstrated that both agents exhibited antiproliferative effects, with the combination therapy showing enhanced efficacy compared to monotherapies. This highlights the potential of using Mu-6S-Palm-β-Glc in cancer research to explore pathways involving protein modifications through palmitoylation .
Data Table: Summary of Key Findings
Study Focus | Key Findings | Implications |
---|---|---|
Neuronal Health | Reduced PPT1 activity correlates with neurodegeneration in knockout models | Importance of PPT in synaptic function |
Lysosomal Function | Mu-6S-Palm-β-Glc used to quantify lysosomal enzyme activity | Insights into NCL pathology |
Antitumor Activity | Combination therapy showed enhanced efficacy against mesothelioma cells | Potential for novel cancer treatment strategies |
Properties
IUPAC Name |
S-[[(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl] hexadecanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O8S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28(34)41-21-26-29(35)30(36)31(37)32(40-26)38-23-17-18-24-22(2)19-27(33)39-25(24)20-23/h17-20,26,29-32,35-37H,3-16,21H2,1-2H3/t26-,29-,30+,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNUAQFXJPMZLU-GEBXWWPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)SC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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